

Spectroscopic Data for 1,3-bis((trimethylsilyl)ethynyl)benzene: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Bis((trimethylsilyl)ethynyl)benzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-bis((trimethylsilyl)ethynyl)benzene**, a versatile building block in organic synthesis and materials science. The information presented herein is intended to assist researchers in the identification, characterization, and utilization of this compound.

Chemical Structure and Properties

- IUPAC Name: trimethyl-[2-[3-(2-trimethylsilylethynyl)phenyl]ethynyl]silane[1]
- Molecular Formula: C₁₆H₂₂Si₂[1]
- Molecular Weight: 270.52 g/mol [1]
- CAS Number: 38170-80-8[1]
- Appearance: White to off-white crystalline solid

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1,3-bis((trimethylsilyl)ethynyl)benzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted based on the chemical structure and analysis of similar compounds, as explicit experimental data was not available in the cited literature.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5 - 7.3	Multiplet	4H	Aromatic protons (C_6H_4)
~0.25	Singlet	18H	Trimethylsilyl protons ($\text{Si}(\text{CH}_3)_3$)

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
~135 - 128	Aromatic carbons (C_6H_4)
~123	Aromatic carbons attached to alkynes
~104	Alkyne carbons ($\text{Si}-\text{C}\equiv\text{C}$)
~95	Alkyne carbons ($\text{C}-\text{C}\equiv\text{C}$)
~0	Trimethylsilyl carbons ($\text{Si}(\text{CH}_3)_3$)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium-Weak	C-H stretch (aromatic)
~2960 - 2850	Medium	C-H stretch (aliphatic, from Si-CH ₃)
~2160	Strong	C≡C stretch (alkyne)
~1250	Strong	Si-C stretch (trimethylsilyl)
~840	Strong	Si-C bend (trimethylsilyl)
~780, ~690	Strong	C-H bend (aromatic, meta-disubstitution)

Mass Spectrometry (MS)

Table 4: Major Mass Spectrometry Fragments (Electron Ionization)

m/z	Relative Intensity	Assignment
270	Moderate	[M] ⁺ (Molecular ion)
255	High	[M - CH ₃] ⁺
73	High	[Si(CH ₃) ₃] ⁺

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of **1,3-bis((trimethylsilyl)ethynyl)benzene**.

Synthesis via Sonogashira Cross-Coupling

This protocol is based on the widely used Sonogashira coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-diiodobenzene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-

catalyst (e.g., CuI), and a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine).

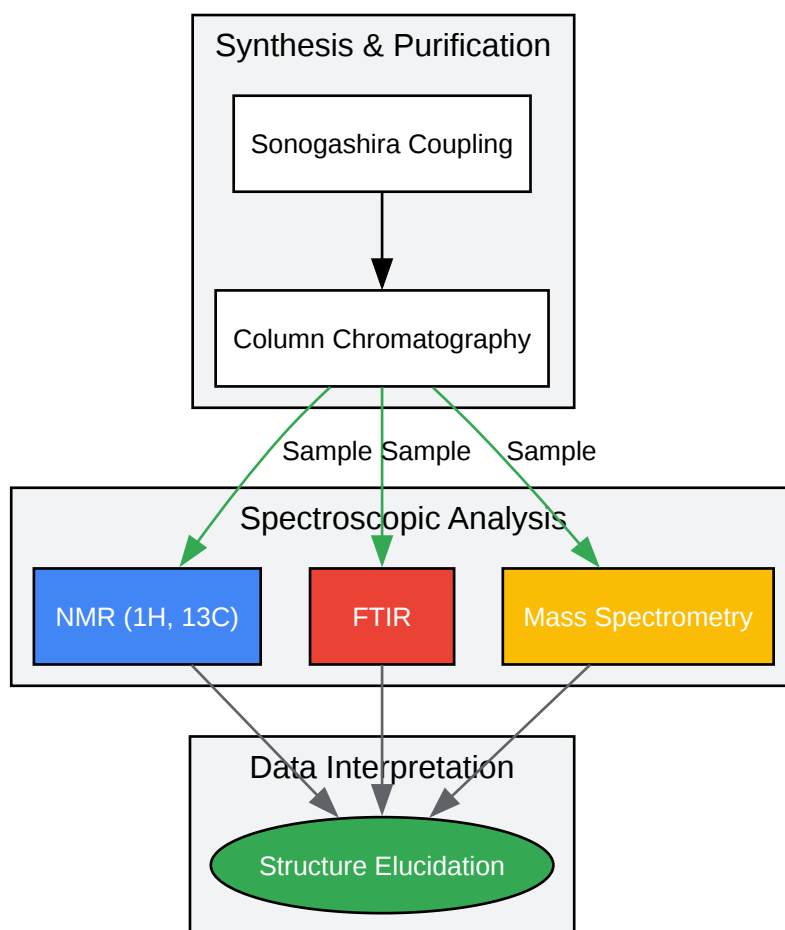
- Addition of Reagent: Add trimethylsilylacetylene to the reaction mixture.
- Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
- Work-up: After cooling to room temperature, filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield **1,3-bis((trimethylsilyl)ethynyl)benzene** as a solid.

Spectroscopic Analysis

- NMR Spectroscopy:
 - Prepare a solution of the purified compound in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
 - Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 500 MHz).
- IR Spectroscopy:
 - Acquire the IR spectrum using an FTIR spectrometer. The sample can be prepared as a KBr pellet, a thin film from a volatile solvent, or analyzed directly using an ATR accessory.
- Mass Spectrometry:
 - Obtain the mass spectrum using a mass spectrometer, typically with electron ionization (EI) and coupled with a gas chromatograph (GC-MS) for separation and identification.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of **1,3-bis((trimethylsilyl)ethynyl)benzene**.



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Caption: Workflow for the synthesis and spectroscopic characterization.

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References

- 1. 1,3-Bis[(trimethylsilyl)ethynyl]benzene | C₁₆H₂₂Si₂ | CID 142239 - PubChem [pubchem.ncbi.nlm.nih.gov]
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